molecular formula C16H20N2O2 B2555227 N-[cyano(2-methoxyphenyl)methyl]cyclohexanecarboxamide CAS No. 1268081-17-9

N-[cyano(2-methoxyphenyl)methyl]cyclohexanecarboxamide

Cat. No.: B2555227
CAS No.: 1268081-17-9
M. Wt: 272.348
InChI Key: URBWUXLOIGXMLB-UHFFFAOYSA-N
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Description

N-[cyano(2-methoxyphenyl)methyl]cyclohexanecarboxamide is a chemical compound with a complex structure that includes a cyano group, a methoxyphenyl group, and a cyclohexanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(2-methoxyphenyl)methyl]cyclohexanecarboxamide can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzyl cyanide with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[cyano(2-methoxyphenyl)methyl]cyclohexanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[cyano(2-methoxyphenyl)methyl]cyclohexanecarboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[cyano(2-methoxyphenyl)methyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the methoxyphenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[cyano(2-methoxyphenyl)methyl]-N-phenylbenzamide
  • 2-(4,4-dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide

Uniqueness

N-[cyano(2-methoxyphenyl)methyl]cyclohexanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclohexanecarboxamide moiety differentiates it from other similar compounds, providing unique steric and electronic properties.

Properties

IUPAC Name

N-[cyano-(2-methoxyphenyl)methyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-20-15-10-6-5-9-13(15)14(11-17)18-16(19)12-7-3-2-4-8-12/h5-6,9-10,12,14H,2-4,7-8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBWUXLOIGXMLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C#N)NC(=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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